molecular formula C10H8N2O2S B187274 1-Benzoyl-2-thiohydantoin CAS No. 577-47-9

1-Benzoyl-2-thiohydantoin

Cat. No. B187274
CAS RN: 577-47-9
M. Wt: 220.25 g/mol
InChI Key: YTMVOQHVLQJLML-UHFFFAOYSA-N
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Description

1-Benzoyl-2-thiohydantoin is a compound that has attracted significant attention in the field of pharmaceutical chemistry . It is a sulfur analogue of hydantoin, where one or both carbonyl groups are replaced by thiocarbonyl groups . The molecule’s backbone can be easily modified to adopt different structural types by adding groups to offer steric bulk, more hydrophilic or hydrophobic interactions, or π-π stacking .


Synthesis Analysis

The synthesis of 2-thiohydantoin derivatives involves heating a mixture of thiourea and an α-amino acid . This method offers the advantages of simplicity, low cost, easy work-up, and scalability . The nature of substituents on the heterocyclic ring affects the biological activity of these compounds .


Molecular Structure Analysis

Thiohydantoins are sulfur analogues of hydantoin (imidazolidine-2,4-diones) where one or both carbonyl groups were replaced by thiocarbonyl groups . The backbone of thiohydantoin can be easily modified to adopt the preference structural type over another by adding groups to offer steric bulk, more hydrophilic or hydrophobic interactions, or π-π stacking .


Chemical Reactions Analysis

The well-known analogues are 2-thiohydantoins (2-thioxoximidazolin-4-ones) due to their wide range of applications as intermediates and reagents in organic synthesis, pharmaceutical, and agricultural purposes . They are involved in the structure of many natural and synthetic molecules, playing important roles in the medical field .

Scientific Research Applications

  • Alkaline Hydrolysis of 1-Acyl-2-thiohydantoins : Studies on the hydrolysis of 1-Benzoyl-2-thiohydantoin reveal that it ionizes in alkaline solutions and rapidly hydrolyzes to 2-thiohydantoin and a carboxylic acid. This reaction has implications for understanding base-catalyzed amide hydrolyses and the chemistry of thiohydantoins (Congdon & Edward, 1972).

  • Chemical C-Terminal Sequencing : The utility of 2-thiohydantoin derivatives, including 1-Benzoyl-2-thiohydantoin, in peptide sequencing has been highlighted. These compounds facilitate the analysis of peptide sequences, which is crucial in protein chemistry and bioinformatics (Hawke & Boyd, 1991).

  • Corrosion Inhibition : 2-Thiohydantoin has been studied as a corrosion inhibitor for mild steel in acidic environments. This suggests potential applications in materials science and engineering for protecting metal surfaces (Yüce & Kardaş, 2012).

  • Anticancer Properties : Research on 2-thiohydantoin derivatives has shown their potential as anticancer agents. Molecular docking and bioinformatic analyses indicate that these compounds can interact with proteins involved in cancer progression, suggesting their role in developing new cancer therapies (Al-Shawi et al., 2023).

  • Organic Synthesis and Characterization : Various studies have been conducted on the synthesis and characterization of 1-Benzoyl-2-thiohydantoin and its derivatives. These investigations contribute to the field of organic chemistry, particularly in synthesizing novel compounds with potential biological activities (Baranov & Perova, 1967).

  • Formation from Acylamino Acids : Research on the formation of 1-Acyl-2-thiohydantoins from acylamino acids provides insight into reaction mechanisms and the creation of specific thiohydantoin compounds (Swan, 1952).

  • Conversion to Imidazoles : Studies have shown the conversion of amino acids into 1-alkyl imidazole-2-thiones and their subsequent transformation into imidazoles, indicating potential applications in drug development and synthetic chemistry (Wolfe & Schreiner, 2007).

  • Antituberculosis Activity : Research on novel polysubstituted aminocarbothiol/thiohydantoin-pyrrolidine derivatives, synthesized from amino acid esters, has shown potential antituberculosis activity. This highlights the role of thiohydantoin derivatives in medicinal chemistry (Poyraz et al., 2017).

Safety And Hazards

The safety data sheet for 2-Thiohydantoin indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled .

properties

IUPAC Name

1-benzoyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-8-6-12(10(15)11-8)9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMVOQHVLQJLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=S)N1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206402
Record name Hydantoin, 1-benzoyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-2-thiohydantoin

CAS RN

577-47-9
Record name 1-Benzoyl-2-thiohydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzoyl-2-thiohydantoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8067
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydantoin, 1-benzoyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZOYL-2-THIOHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29QS4U5L4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
WI Congdon, JT Edward - Canadian Journal of Chemistry, 1972 - cdnsciencepub.com
… However, for 1 -benzoyl-2-thiohydantoin, the conformation which maintains the coplanarity of the acyl group with the thiohydantoin ring, and which avoids the dipolar repulsions, …
Number of citations: 6 cdnsciencepub.com
JM Swan - Australian Journal of Chemistry, 1952 - CSIRO Publishing
… of ammonium thiocyanate gives 1-benzoyl-2-thiohydantoin … , and dioxane, 1-benzoyl-2-thiohydantoin is formed as the main … from aqueous ethanol gave 1-benzoyl-2-thiohydantoin, …
Number of citations: 6 www.publish.csiro.au
JT Edward - The Chemistry of Organic Sulfur Compounds, 1966 - Elsevier
… is L* 298 JT EDWARD COR' R N-- C=--SCRC -- NQ O LI reported to take place more readily than deacylation, as in the alkaline hydrolysis of 79 5-benzal-1-benzoyl-2-thiohydantoin and …
Number of citations: 20 www.sciencedirect.com
JT Edward, JK Liu - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
… A second apparent anomaly is the report of Johnson and O'Brien (6) that 5-benzal-1-benzoyl2-thiohydantoin (6) is hydrolyzed by dilute sodiuill hydroxide to the thioureido acid (isolated …
Number of citations: 2 cdnsciencepub.com
SN Baranov, TV Perova - Chemistry of Heterocyclic Compounds, 1967 - Springer
… 1-Acetyl and 1-benzoyl-2-thiohydantoin were prepared by known methods [9, 10]. 2-… , while IX was prepared from 1-benzoyl-2-thiohydantoin and ocarboxylbenzenediazonium chloride. 5…
Number of citations: 2 link.springer.com
JM Swan - Australian Journal of Chemistry, 1952 - CSIRO Publishing
A reinvestigation of the stepwise degradation of peptides and proteins by the Schlack and Kumpf (1926) procedure, which involves conversion of the terminal carboxyl residue to a 5-…
Number of citations: 23 www.publish.csiro.au
AP Phillips - Journal of the American Chemical Society, 1945 - ACS Publications
XN<(xc «h6 XXI, Q= 4-quinolyl XXII, Q= 2-quinolyl to give aldol products (III and VIII). These re-sults were especially of interest because no report was found in the literature of any …
Number of citations: 8 pubs.acs.org
BH Nicolet - Journal of Biological Chemistry, 1933 - Elsevier
… , who attempted to establish the mechanism of this interesting reaction, were puzzled by the fact that, while hippuric acid and its azlactone both readily yielded 1-benzoyl-2-thiohydantoin…
Number of citations: 2 www.sciencedirect.com
R Kilpatrick, DT Elmore… - British Journal of …, 1958 - Wiley Online Library
… (1951) to occur with administration of 1-benzoyl-2-thiohydantoin, at a lower daily dose than used in this work, were not observed with any thiohydantoin given. We gratefully …
Number of citations: 8 bpspubs.onlinelibrary.wiley.com
CE Searle, A Lawson, HV Morley - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… The most active derivative reported here, 1benzoyl-2-thiohydantoin (incorrectly reported as the l-benzyl compound in Part 1, Searle et al. 1950) has also been administered mixed with …
Number of citations: 19 www.ncbi.nlm.nih.gov

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